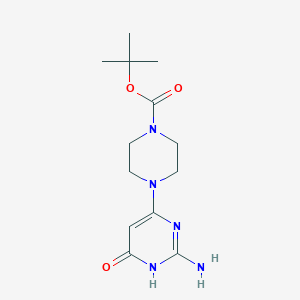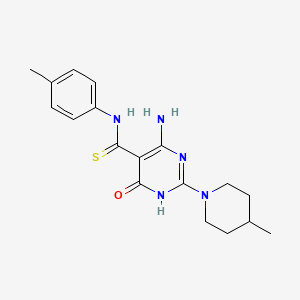![molecular formula C20H17N5O B3730388 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730388.png)
2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. This compound is a pyridopyrimidine derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mécanisme D'action
The mechanism of action of 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, several studies have suggested that it acts by inhibiting specific enzymes and signaling pathways involved in the regulation of inflammation, cell proliferation, and viral replication. The compound has been shown to inhibit the activity of various kinases, including JAK2, TYK2, and STAT3, which are involved in the regulation of the immune response and inflammation. Additionally, the compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV-1, by targeting specific viral enzymes and proteins.
Biochemical and Physiological Effects:
2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of several inflammatory diseases. Additionally, the compound has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. The compound has also been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV-1, by targeting specific viral enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent activity, high selectivity, and low toxicity. The compound has been shown to have a broad spectrum of activity against several diseases, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility, which can affect its bioavailability and pharmacokinetics. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the research of 2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. These include further optimization of the synthesis method to improve yield and purity, as well as the development of novel analogs with improved pharmacokinetic properties. Additionally, the compound could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, the compound could be evaluated in clinical trials to determine its potential as a therapeutic agent for several diseases, including cancer, viral infections, and inflammatory diseases.
Applications De Recherche Scientifique
2-[(2-phenylethyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been tested in vitro and in vivo in several preclinical models, and the results have shown that it has the potential to be developed into a therapeutic agent for several diseases.
Propriétés
IUPAC Name |
2-(2-phenylethylamino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-19-17-16(15-7-10-21-11-8-15)9-13-22-18(17)24-20(25-19)23-12-6-14-4-2-1-3-5-14/h1-5,7-11,13H,6,12H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFMNJKUPKOXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenethylamino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-acetylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3730306.png)
![5-methyl-7,8-dihydro-6H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-one](/img/structure/B3730311.png)

![N-(2-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3730325.png)


![N-(4-ethylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3730350.png)
![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3730356.png)
![2-(1-piperidinyl)-5-[2-(2-thienyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730364.png)
![2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730369.png)
![5-(4-methylphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730371.png)
![2-[(3-methylphenyl)amino]-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730377.png)
![1-[4-oxo-5-(4-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B3730382.png)
![2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730396.png)